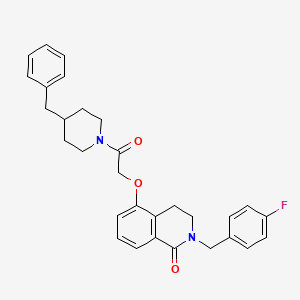

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Description

This compound is a dihydroisoquinolinone derivative featuring a 4-fluorobenzyl substituent at position 2 and a 4-benzylpiperidin-1-yl-2-oxoethoxy group at position 3. Its molecular formula is C₃₁H₃₀FN₂O₃, with a molecular weight of 509.59 g/mol.

Properties

IUPAC Name |

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN2O3/c31-25-11-9-24(10-12-25)20-33-18-15-26-27(30(33)35)7-4-8-28(26)36-21-29(34)32-16-13-23(14-17-32)19-22-5-2-1-3-6-22/h1-12,23H,13-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYKCIHUENJTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic molecule with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structural Information

- Molecular Formula :

- Molecular Weight : 424.5 g/mol

- CAS Number : 1246054-40-9

Chemical Structure

The compound features a dihydroisoquinoline core substituted with a benzylpiperidine moiety and a fluorobenzyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The presence of the benzylpiperidine structure suggests potential dopaminergic activity, as similar compounds have shown selectivity for dopamine release over serotonin and norepinephrine .

Pharmacological Effects

- Dopamine Release : The compound may act as a monoamine releasing agent, similar to other piperidine derivatives, which have demonstrated significant dopamine release capabilities .

- CNS Activity : Given its structural similarity to known psychoactive substances, it is hypothesized that this compound could exhibit central nervous system (CNS) effects, potentially influencing mood and cognition.

In Vitro Studies

Recent studies have explored the inhibitory effects of related compounds on enzymes such as tyrosinase, which is involved in melanin production. For example, derivatives of benzylpiperidine have been shown to effectively inhibit tyrosinase activity without cytotoxic effects on cells . This suggests that the compound may also possess anti-melanogenic properties.

Inhibitory Activity on Tyrosinase

A study evaluated various derivatives of benzylpiperidine for their ability to inhibit tyrosinase, revealing IC50 values in low micromolar concentrations. For instance:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound 1 | 0.18 | High |

| Compound 2 | 17.76 | Reference |

| Compound 3 | 40.43 | Low |

These findings indicate that modifications in the structure can significantly enhance or reduce inhibitory potency against tyrosinase .

Neuropharmacological Studies

Research has indicated that compounds similar to 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one may possess neuroprotective properties due to their ability to modulate glutamatergic transmission through NMDA receptor antagonism . This mechanism is particularly relevant in the context of neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with other dihydroisoquinolinones, differing primarily in substituents and heterocyclic rings. Below is a detailed comparison with a closely related analog:

Compound A : 2-[(4-bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one

- Molecular Formula : C₂₅H₂₆BrN₂O₃

- Molecular Weight : 497.40 g/mol

- Key Substituents :

- Position 2 : 4-bromobenzyl group

- Position 5 : Pyrrolidin-1-yl-2-oxoethoxy group

Structural and Functional Differences

Hypothetical Pharmacological Differences

Receptor Binding :

- The 4-fluorobenzyl group in the target compound may improve selectivity for serotonin receptors (e.g., 5-HT₆) due to fluorine’s electronegativity, whereas Compound A’s bromobenzyl group might favor kinase inhibition (e.g., EGFR) via halogen bonding .

- The benzylpiperidine moiety could enhance CNS penetration compared to Compound A’s pyrrolidine, which is more common in peripheral-acting drugs.

Bromine in Compound A may increase CYP450-mediated dehalogenation risks .

Solubility :

- The target compound’s piperidine ring may improve aqueous solubility (via amine protonation) versus the pyrrolidine analog, which has fewer hydrogen-bonding sites.

Research Findings and Limitations

- Available Data : Compound A has been cataloged in chemical databases (e.g., ZINC2716205, MCULE-2156229879) but lacks published biological data . The target compound’s activity remains uncharacterized in peer-reviewed studies.

- Theoretical Predictions : Computational models suggest the target compound has stronger LogP (~3.2) than Compound A (~2.8), indicating higher membrane permeability but lower solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.